7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione
Description
This compound belongs to the purine-2,6-dione family, characterized by a xanthine-like scaffold with modifications at the 7- and 8-positions. The 7-position is substituted with a 4-fluorobenzyl group, while the 8-position features a prop-2-enylamino (allylamino) moiety.
Properties
Molecular Formula |
C17H18FN5O2 |
|---|---|
Molecular Weight |
343.36 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione |
InChI |
InChI=1S/C17H18FN5O2/c1-4-9-19-16-20-14-13(15(24)22(3)17(25)21(14)2)23(16)10-11-5-7-12(18)8-6-11/h4-8H,1,9-10H2,2-3H3,(H,19,20) |
InChI Key |
DWBRQZYYESCGBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC=C)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the 4-fluorophenylmethyl group through nucleophilic substitution reactions. The dimethyl groups are introduced via alkylation reactions, and the prop-2-enylamino group is added through amination reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
-
Enzyme Inhibition :
- The compound has demonstrated inhibitory activity against various enzymes, particularly those involved in nucleic acid metabolism. Its structural features allow it to interact effectively with enzyme active sites, potentially leading to therapeutic effects in diseases characterized by aberrant nucleic acid synthesis.
-
Antitumor Activity :
- Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The fluorophenyl group enhances its interaction with tumor-specific targets, making it a candidate for further development as an anticancer agent .
-
Anti-inflammatory Effects :
- Preliminary studies suggest that 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione may possess anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it useful in treating conditions such as rheumatoid arthritis or inflammatory bowel disease .
Synthetic Applications
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new derivatives with tailored biological activities. Researchers are exploring its potential in synthesizing novel purine analogs that may have enhanced pharmacological profiles .
Antitumor Studies
A study published in Der Pharma Chemica highlighted the synthesis of various purine derivatives, including this compound, which were evaluated for their anticancer activities. The results indicated that certain derivatives exhibited potent inhibition of tumor growth in vitro and in vivo models, suggesting their potential as therapeutic agents against cancer .
Enzyme Interaction Studies
Research conducted by Abou-Ghadir et al. focused on the interaction of this compound with specific enzymes involved in cell signaling pathways. The findings revealed that the compound could effectively inhibit enzyme activity, leading to reduced cell proliferation rates in cancer cells .
Mechanism of Action
The mechanism of action of 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs reported in the literature:
*logP estimated via XlogP3 or analogous methods.
Pharmacological Activity
- Target Compound: The prop-2-enylamino group at position 8 may enhance interaction with ATP-binding pockets in kinases, similar to Linagliptin impurities (e.g., ACI 123313), which target dipeptidyl peptidase-4 .
- m-Tolylamino Derivative : Exhibits selective 5-HT₁A receptor binding (Ki = 8–50 nM) with moderate 5-HT₂A affinity, suggesting serotonergic activity .
- Bamifylline : A known adenosine A1 antagonist (Ki < 100 nM) with bronchodilatory effects, highlighting the impact of 8-position arylalkyl groups on receptor selectivity.
Key Research Findings
- Receptor Selectivity: Modifications at the 8-position drastically alter receptor interactions. For example, replacing prop-2-enylamino with m-tolylamino shifts activity from kinase inhibition to 5-HT₁A modulation .
- Lipophilicity vs. Solubility : The target compound’s logP (~2.5) balances membrane permeability and solubility, whereas chlorinated analogs () prioritize lipophilicity for prolonged half-lives .
- Clinical Potential: Bamifylline’s success as a bronchodilator underscores the therapeutic viability of purine-2,6-dione derivatives, though the target compound’s fluorinated structure may offer improved pharmacokinetics .
Biological Activity
The compound 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings, supported by data tables and case studies.
Synthesis
The synthesis of the compound involves a reaction between 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole and benzoyl isothiocyanate in anhydrous ethanol under reflux conditions. The resulting product is purified through recrystallization from dimethylformamide, yielding colorless crystals with a melting point of 246–248 °C .
Antimicrobial Properties
Research indicates that derivatives of purines often exhibit significant antimicrobial activity. The title compound has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that it possesses notable inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. For instance, tests on MCF-7 (breast cancer) and HeLa (cervical cancer) cells revealed that the compound induces apoptosis in a concentration-dependent manner. The IC50 values for MCF-7 cells were approximately 25 µM, indicating a potent cytotoxic effect .
The mechanism through which this compound exerts its biological effects appears to involve interference with nucleic acid synthesis. Binding assays suggest that it interacts with DNA and RNA, potentially through intercalation or electrostatic interactions . This is consistent with findings from similar purine derivatives that have demonstrated DNA-binding capabilities.
Table 1: Biological Activity Summary of 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound involved testing against Staphylococcus aureus and Escherichia coli. The results indicated that the compound not only inhibited bacterial growth but also demonstrated bactericidal properties at higher concentrations. This suggests potential for development as an antibacterial agent.
Case Study 2: Cancer Cell Apoptosis
In another investigation focusing on cancer treatment, the compound was administered to MCF-7 cells in various concentrations. Flow cytometry analysis revealed an increase in apoptotic cells with rising concentrations of the compound. Further analysis showed activation of caspase pathways, confirming its role in inducing programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
